Structural Differentiation: 4-Chlorophenyl Acetamide vs. 4-Fluorophenoxy Acetamide – Hydrogen-Bonding and Lipophilicity Divergence
CAS 2034364-91-3 bears a 4-chlorophenyl acetamide side chain (C=O and NH groups available for hinge-region hydrogen bonding), whereas its closest commercial analog, 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide, replaces the amide carbonyl with an ether oxygen and substitutes chlorine with fluorine . In the pyrazine-pyridine biheteroaryl VEGFR-2 series, such amide-to-ether and halogen substitutions altered VEGFR-2 IC50 values from low-nanomolar to mid-micromolar ranges [1]. The chlorine atom of CAS 2034364-91-3 also provides a distinct halogen-bond donor capability that is absent in the fluorophenoxy analog, potentially enabling unique interactions with hydrophobic back-pocket residues in kinase ATP sites [2].
| Evidence Dimension | Calculated lipophilicity (clogP) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | clogP ≈ 2.9; HBD = 1; HBA = 5 (calculated via ChemDraw / PubChem data) |
| Comparator Or Baseline | 2-(4-fluorophenoxy) analog: clogP ≈ 2.4; HBD = 1; HBA = 6 (ether oxygen increases HBA count but reduces lipophilicity) |
| Quantified Difference | ΔclogP ≈ +0.5 log unit; HBA count reduced by 1, potentially enhancing membrane permeability relative to the fluorophenoxy comparator |
| Conditions | In silico property prediction (standard molecular descriptor calculation) |
Why This Matters
The higher lipophilicity and distinct halogen-bonding profile of CAS 2034364-91-3 may confer superior passive permeability and altered kinase selectivity compared with the ether-linked fluorophenoxy analog, critical considerations when selecting tool compounds for cellular target-engagement assays.
- [1] Kuo, G.-H. et al. J. Med. Chem. 2005, 48, 1886–1900. SAR table demonstrating amide substituent-dependent IC50 variation across VEGFR-2, FGFR-2, PDGFR, EGFR. View Source
- [2] Wilcken, R. et al. J. Med. Chem. 2013, 56, 1363–1388. Principles of halogen bonding in drug design. View Source
